molecular formula C4H5Cl3O2S B12123529 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide CAS No. 42829-14-1

3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide

Cat. No.: B12123529
CAS No.: 42829-14-1
M. Wt: 223.5 g/mol
InChI Key: ZHLFQOQVRQIJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C4H5Cl3O2S and a molecular weight of 223.505 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of three chlorine atoms and a sulfone group.

Preparation Methods

The synthesis of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide can be achieved through various synthetic routes. One common method involves the chlorination of tetrahydrothiophene followed by oxidation to introduce the sulfone group. The reaction conditions typically involve the use of chlorine gas and an oxidizing agent such as hydrogen peroxide or a peracid . Industrial production methods may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and nucleophiles such as amines for substitution. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar compounds to 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide include:

Properties

CAS No.

42829-14-1

Molecular Formula

C4H5Cl3O2S

Molecular Weight

223.5 g/mol

IUPAC Name

3,3,4-trichlorothiolane 1,1-dioxide

InChI

InChI=1S/C4H5Cl3O2S/c5-3-1-10(8,9)2-4(3,6)7/h3H,1-2H2

InChI Key

ZHLFQOQVRQIJCJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)(Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.